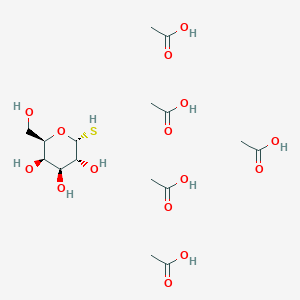
alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate: is an acetylated sugar derivative that has garnered attention in the field of organic synthesis. This compound is known for its unique structural properties, which make it a valuable model for studying carbohydrate chemistry and stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate typically involves the acetylation of alpha-D-Galactopyranose. The process includes the following steps:
Starting Material: Alpha-D-Galactopyranose.
Acetylation: The hydroxyl groups of alpha-D-Galactopyranose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Modification: Introduction of the thio group is achieved by reacting the acetylated sugar with thiol reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group back to its original state.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Restored thio groups.
Substitution Products: Derivatives with new functional groups replacing acetyl groups.
Applications De Recherche Scientifique
Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and delivery.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical techniques such as gas chromatography.
Mécanisme D'action
The mechanism of action of alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate involves its interaction with molecular targets through its acetyl and thio groups. These interactions can influence various biochemical pathways, including enzyme inhibition and activation. The compound’s unique structure allows it to bind selectively to specific molecular targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-D-Glucopyranose, pentaacetate: Similar in structure but lacks the thio group.
Beta-D-Galactopyranose, pentaacetate: Differing in stereochemistry at the anomeric carbon.
2-Acetamido-2-deoxy-beta-D-glucopyranose, 1,3,4,6-tetraacetate: Contains an acetamido group instead of a thio group.
Uniqueness
Alpha-D-Galactopyranose, 1-thio-, 1,2,3,4,6-pentaacetate is unique due to the presence of the thio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
acetic acid;(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.5C2H4O2/c7-1-2-3(8)4(9)5(10)6(12)11-2;5*1-2(3)4/h2-10,12H,1H2;5*1H3,(H,3,4)/t2-,3+,4+,5-,6-;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWLOFBZXBDDR-JGNAOSOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)S)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














